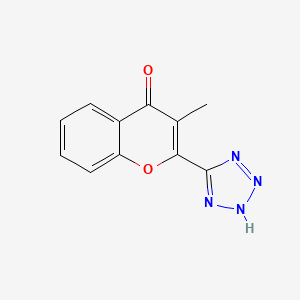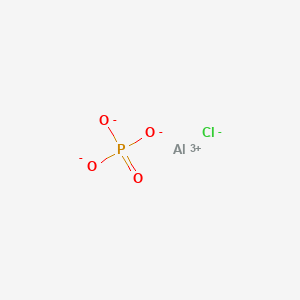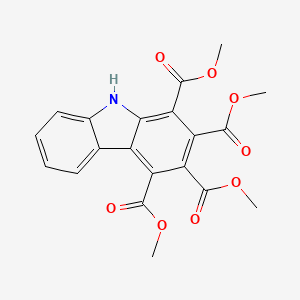
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate is a chemical compound known for its unique structure and properties It is a derivative of carbazole, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts acylation reaction, where carbazole is reacted with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction introduces acyl groups at specific positions on the carbazole ring, which can then be further modified to introduce methyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation followed by methylation and carboxylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, derivatives of carbazole have been shown to inhibit butyrylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate can be compared with other carbazole derivatives, such as:
1,3,6,8-Tetramethyl-carbazole: This compound is similar but lacks the carboxylate groups, which affects its reactivity and applications.
Carbazole-9-yl derivatives: These compounds have different substituents on the carbazole ring, leading to variations in their chemical and physical properties.
The unique combination of methyl and carboxylate groups in this compound makes it particularly versatile and valuable for various applications.
Eigenschaften
CAS-Nummer |
37914-34-4 |
|---|---|
Molekularformel |
C20H17NO8 |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
tetramethyl 9H-carbazole-1,2,3,4-tetracarboxylate |
InChI |
InChI=1S/C20H17NO8/c1-26-17(22)12-11-9-7-5-6-8-10(9)21-16(11)15(20(25)29-4)14(19(24)28-3)13(12)18(23)27-2/h5-8,21H,1-4H3 |
InChI-Schlüssel |
NNTZYLJUKVPYCE-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C2C3=CC=CC=C3NC2=C(C(=C1C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


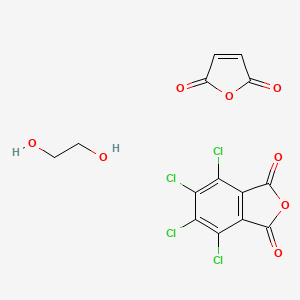

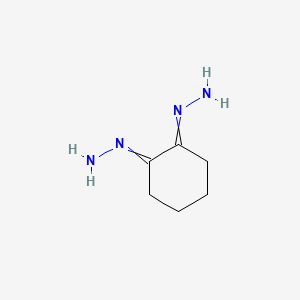

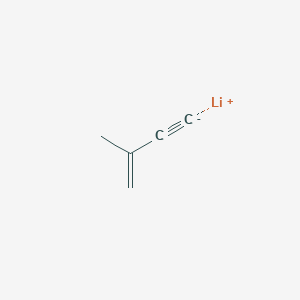

![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
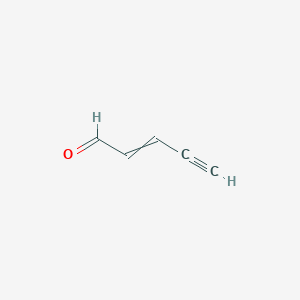
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
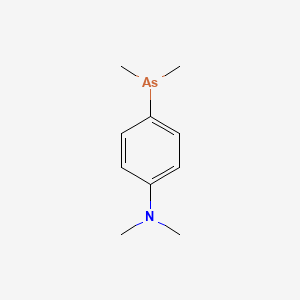
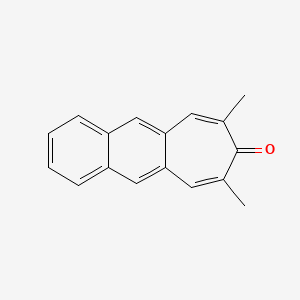
![N-[4-(2-methylpropyl)cyclohexyl]acetamide](/img/structure/B14680429.png)
